5-oxo-N-(4-phenoxyphenyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
5-oxo-N-(4-phenoxyphenyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities, including antibacterial, antitumor, and anti-inflammatory properties. The unique structure of this compound makes it a valuable subject for scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-(4-phenoxyphenyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the following steps:
Synthesis of S-alkylated derivatives: This is achieved by reacting 6-substituted-2-thiouracils with appropriate substituted phenacyl halides.
Intramolecular cyclization: The S-alkylated derivatives undergo intramolecular cyclization at different temperatures to form 3-(substituted phenyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones.
Acylation: The 7-NH2 group of the thiazolo[3,2-a]pyrimidin-5-ones is acylated to form amide derivatives.
Reduction: The NO2 group of the thiazolo[3,2-a]pyrimidin-5-ones is reduced to give amino derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-oxo-N-(4-phenoxyphenyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the NO2 group to form amino derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: Halogenated reagents and appropriate catalysts for electrophilic or nucleophilic substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
5-oxo-N-(4-phenoxyphenyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Antibacterial: The compound has shown significant antibacterial activity against various bacterial strains.
Antitumor: It exhibits cytotoxic activity against certain cancer cell lines, making it a potential candidate for anticancer drug development.
Anti-inflammatory: The compound has demonstrated anti-inflammatory properties in various studies.
Antiviral: It has potential antiviral activity, particularly against certain viral strains.
Mechanism of Action
The mechanism of action of 5-oxo-N-(4-phenoxyphenyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves:
Molecular Targets: The compound targets bacterial cell walls, cancer cell DNA, and inflammatory pathways.
Pathways Involved: It inhibits bacterial cell wall synthesis, induces apoptosis in cancer cells, and modulates inflammatory cytokine production.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(4-Chlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)-3-methylbenzamide
- Ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates
- Ethyl 5-aryl-7-hydroxy-7-methyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates
Uniqueness
5-oxo-N-(4-phenoxyphenyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other thiazolopyrimidine derivatives. Its phenoxyphenyl and phenyl groups contribute to its enhanced antibacterial, antitumor, and anti-inflammatory properties .
Properties
IUPAC Name |
5-oxo-N-(4-phenoxyphenyl)-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O3S/c29-23(27-18-11-13-20(14-12-18)31-19-9-5-2-6-10-19)21-15-26-25-28(24(21)30)22(16-32-25)17-7-3-1-4-8-17/h1-16H,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOYNDVGINSOEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC=C(C(=O)N23)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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